

## A Comparative Analysis of Novel Anticancer Agents: Sotorasib, Enhertu, and Abecma

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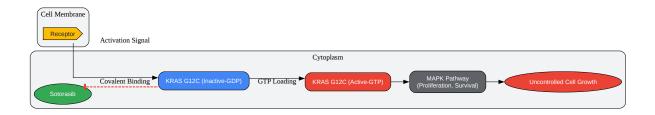
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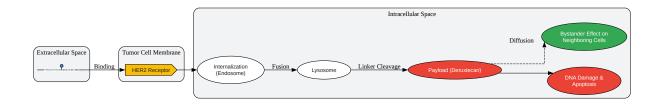
In the rapidly evolving landscape of oncology, a new generation of targeted and cellular therapies is demonstrating significant promise in treating cancers that were once considered intractable. This guide provides a comparative overview of three distinct and innovative anticancer agents: Sotorasib, a first-in-class KRAS G12C inhibitor; Enhertu, a HER2-directed antibody-drug conjugate; and Abecma, a CAR-T cell immunotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, supporting experimental data, and methodologies for these novel therapies.

# Agent Overview and Mechanism of Action Sotorasib (Lumakras™)

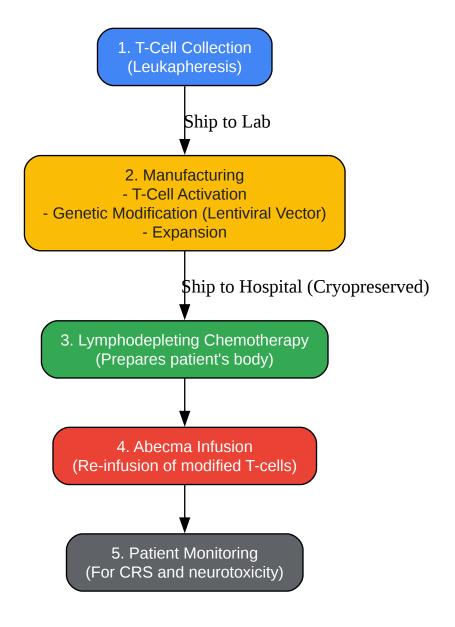
Sotorasib is an orally administered small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutation.[1][2][3] This mutation is present in approximately 13-15% of non-small cell lung cancers (NSCLC).[1][2] The KRAS protein is a key signaling molecule that, in its mutated form, is constitutively active, leading to uncontrolled cell growth and proliferation. [1][2] Sotorasib works by binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling pathways, such as the MAPK pathway.[1][4][5]











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